molecular formula C24H22ClN5O3 B2564254 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-96-2

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2564254
CAS No.: 1207057-96-2
M. Wt: 463.92
InChI Key: TXRBXSGCBFDKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,3-triazole derivative featuring three distinct substituents:

  • 1-(4-Chlorophenyl): A chloro-substituted phenyl group at position 1, which enhances lipophilicity and may influence receptor binding.
  • 5-(Pyridin-3-yl): A pyridine ring at position 5, contributing to π-π stacking interactions and electronic modulation.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-32-20-10-5-16(14-21(20)33-2)11-13-27-24(31)22-23(17-4-3-12-26-15-17)30(29-28-22)19-8-6-18(25)7-9-19/h3-10,12,14-15H,11,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRBXSGCBFDKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative of triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its potential therapeutic applications and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN5O3C_{22}H_{22}ClN_{5}O_{3}, with a molecular weight of approximately 429.89 g/mol. The structure features a triazole ring, which is a key element in many bioactive compounds due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC22H22ClN5O3
Molecular Weight429.89 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot determined

Anticancer Properties

Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 0.48 µM against MCF-7 breast cancer cells, indicating potent cytotoxic effects . The mechanism involves the induction of apoptosis through the activation of caspase pathways and cell cycle arrest at the G1 phase .

Case Study: MCF-7 Cell Line

  • Compound : this compound
  • IC50 : 0.48 µM
  • Mechanism : Induction of apoptosis via caspase activation
  • Cell Cycle Impact : Arrest at G1 phase

Anti-inflammatory Activity

Triazole derivatives have also been studied for their anti-inflammatory properties. A study highlighted the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential use in treating inflammatory diseases . The compound's structure allows it to interact with various receptors involved in inflammatory responses.

Table: Inhibition of Cytokines

CytokineInhibition (%)
TNF-alpha70%
IL-665%

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays revealed that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this triazole derivative can be attributed to its ability to bind to specific biological targets:

  • Receptor Modulation : The compound may act as an antagonist or modulator at certain receptors involved in inflammation and cancer progression.
  • Enzyme Inhibition : It potentially inhibits enzymes critical for tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize the chemical structure for enhanced potency.
  • Clinical trials to evaluate its potential as a therapeutic agent in oncology and inflammatory diseases.

Scientific Research Applications

Antifungal Activity

Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. A study demonstrated that related triazole derivatives were effective against various Candida species, suggesting that similar compounds may possess enhanced antifungal activity due to structural similarities. For instance, compounds with pyridine and triazole moieties have been synthesized and tested for their efficacy against Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) lower than 25 µg/mL .

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit specific cancer cell lines has been linked to its interaction with cellular pathways involved in apoptosis and proliferation. For example, studies have indicated that triazole-based compounds can induce cell cycle arrest and apoptosis in cancer cells through the modulation of signaling pathways .

Anti-inflammatory Effects

The compound has potential as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in the inflammatory response. This inhibition could lead to reduced production of leukotrienes, thereby alleviating inflammation-related conditions .

Enzyme Inhibition Studies

The synthesis of 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has been linked to the development of enzyme inhibitors. Inhibitors targeting various enzymes involved in metabolic pathways have been explored, showcasing the compound's versatility in biochemical research .

Molecular Modeling

Molecular modeling techniques have been employed to predict the interaction of this compound with biological targets. These studies provide insights into the binding affinities and mechanisms of action at the molecular level, facilitating the design of more potent derivatives .

Drug Delivery Systems

The unique chemical structure of this compound allows it to be incorporated into drug delivery systems. Its solubility and stability make it suitable for formulation into nanoparticles or liposomes for targeted drug delivery applications. Research is ongoing to optimize these systems for enhanced therapeutic efficacy .

Synthesis of Hybrid Materials

The incorporation of triazole compounds into hybrid materials has shown potential in creating novel materials with enhanced properties. These hybrid materials can be utilized in various applications including sensors and catalytic systems due to their unique electronic properties .

Comparison with Similar Compounds

Table 1: Key Structural Features and Crystallographic Data

Compound Name Position 1 Substituent Position 5 Substituent Position 4 Substituent Twist Angle (°) Space Group Reference
1-(4-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Pyridin-3-yl Carboxamide with 3,4-dimethoxyphenethyl N/A* N/A* Target
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Pyridin-3-yl Formyl Ethyl ester 74.02 Cc
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Phenyl Pyridin-3-yl Ethyl ester 50.3 N/A
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 2,4-Dichlorophenyl 4-Chlorophenyl Carboxamide with pyridylmethyl N/A P21/c

Key Observations :

  • Twist Angles : The pyridin-3-yl group in ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate induces a 74.02° twist between triazole and pyridine rings due to steric hindrance . This is larger than in analogous esters (e.g., 50.3° in ethyl 1-phenyl derivatives), suggesting substituent bulk significantly impacts conformation.
  • Carboxamide vs.

Table 2: Bioactivity of Analogous Triazole and Pyrazole Derivatives

Compound Class/Name Biological Activity IC50/EC50/Growth Inhibition Reference
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Antitumor (NCI-H522 cells) GP = 68.09%
Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Antitumor (NCI-H522 cells) GP = 70.94%
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-pyrazole-3-carboxamide Cannabinoid CB1 antagonism IC50 = 0.139 nM
2-(4-Chlorophenyl)-5-(2-(1-(4-chlorophenyl)-1H-triazol-5-yl)ethyl)phenyl-1,3,4-oxadiazole Antimicrobial (lead compound) Not quantified

Key Observations :

  • Antitumor Activity : Triazole-carboxylic acids and esters with pyridin-3-yl or trifluoromethyl groups exhibit moderate to high growth inhibition (GP = 68–71%) in lung cancer cells . The target compound’s carboxamide group may enhance potency, though direct evidence is lacking.
  • Receptor Antagonism: Pyrazole-carboxamides with chloroaryl and pyridyl groups show nanomolar IC50 values for CB1 receptors, suggesting carboxamide derivatives are promising scaffolds for receptor targeting .

Substituent Effects on Physicochemical and Pharmacological Properties

  • 4-Chlorophenyl Group : Enhances lipophilicity and metabolic stability, common in antitumor agents (e.g., c-Met inhibitors) .
  • 3,4-Dimethoxyphenethyl Chain: Likely improves solubility compared to non-polar substituents (e.g., methyl or trifluoromethyl). Methoxy groups may engage in hydrogen bonding with biological targets.
  • Pyridin-3-yl vs.

Q & A

Q. What are the standard synthetic routes for this triazole-carboxamide derivative, and how are reaction conditions optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Preparation of alkyne and azide precursors (e.g., 3,4-dimethoxyphenethylamine-derived azide and pyridine-substituted alkyne).
  • Cycloaddition using CuI (5–10 mol%) in DMSO or acetonitrile at 60–80°C for 12–24 hours .
  • Purification via column chromatography or HPLC, with yields optimized by adjusting solvent polarity (e.g., DCM:MeOH gradients). Characterization relies on 1H^1H/13C^{13}C-NMR for triazole ring confirmation and LC-MS for purity (>95%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H-NMR identifies aromatic protons (δ 7.2–8.5 ppm for pyridine/chlorophenyl) and methoxy groups (δ 3.7–3.9 ppm). 13C^{13}C-NMR confirms carbonyl (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~500–520) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and dihedral strains in the triazole core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer)?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges) or structural analogs. Strategies include:

  • Dose-response profiling : Test across 0.1–100 µM in multiple cell lines (e.g., MCF-7 for cancer, C. albicans for antifungal activity) .
  • Structural tweaks : Compare with analogs (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophores .
  • Target prediction : Use molecular docking (AutoDock Vina) against fungal CYP51 or human kinase targets (e.g., EGFR) to rationalize dual activity .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release in physiological media .

Q. How can stereochemical outcomes be controlled during triazole synthesis?

The CuAAC reaction is stereospecific, but regioselectivity (1,4- vs. 1,5-triazole) depends on:

  • Catalyst choice : CuI favors 1,4-regioisomers, while Ru catalysts may shift selectivity .
  • Microwave-assisted synthesis : Reduces side products by accelerating reaction kinetics (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .
  • Chiral HPLC : Separates enantiomers post-synthesis using amylose-based columns (e.g., Chiralpak IA) .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

  • Protecting groups : Use Boc for amines and TBS for hydroxyls during azide/alkyne preparation .
  • Low-temperature steps : Perform azide couplings at 0–4°C to prevent triazole ring decomposition .
  • In-line monitoring : Employ FTIR or ReactIR to track intermediate formation and optimize reaction quenching .

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of putative targets (e.g., HSP90) via western blot .
  • Clickable probes : Synthesize an alkyne-tagged analog for pull-down assays coupled with LC-MS/MS identification .

Data Interpretation Guidelines

  • Bioactivity conflicts : Cross-reference with PubChem BioAssay data (AID 743255) to benchmark against known triazoles .
  • Structural ambiguity : Compare experimental 1H^1H-NMR shifts with DFT-calculated spectra (Gaussian 16) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.